4-Ethyl-2-methylheptane
Description
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Structure
3D Structure
Properties
CAS No. |
52896-88-5 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-2-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OJDKRASKNKPYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)C |
Origin of Product |
United States |
Nomenclature and Isomerism of Branched Alkanes
IUPAC Naming Conventions for 4-Ethyl-2-methylheptane and Related Heptane (B126788) Isomers
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a unique and systematic name for every organic compound. youtube.comdocbrown.infopressbooks.pubpressbooks.pub For this compound, the name is derived as follows:
Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, it is a chain of seven carbon atoms, which corresponds to the parent alkane "heptane". pdx.edu
Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (numbers). Numbering from right to left in the standard representation gives the methyl group the locant 2 and the ethyl group the locant 4. Numbering from left to right would give the ethyl group the locant 4 and the methyl group the locant 6, which is a higher set of numbers. Therefore, the former is the correct numbering scheme.
Identify and Name the Substituents : There are two alkyl groups attached to the parent chain: a methyl group (-CH3) at position 2 and an ethyl group (-CH2CH3) at position 4.
Alphabetize the Substituents : The substituents are listed in alphabetical order, irrespective of their locants. Thus, "ethyl" comes before "methyl".
Assemble the Full Name : The final name is constructed by combining the locants, substituent names, and the parent chain name. This results in the systematic name: This compound .
This systematic approach can be applied to all isomers of heptane, ensuring clarity and lack of ambiguity. Some examples of related heptane isomers and their IUPAC names are presented in the table below.
| IUPAC Name | Molecular Formula |
| n-Heptane | C7H16 |
| 2-Methylhexane | C7H16 |
| 3-Methylhexane | C7H16 |
| 2,2-Dimethylpentane | C7H16 |
| 2,3-Dimethylpentane | C7H16 |
| 2,4-Dimethylpentane | C7H16 |
| 3,3-Dimethylpentane | C7H16 |
| 3-Ethylpentane | C7H16 |
| 2,2,3-Trimethylbutane | C7H16 |
Constitutional Isomerism within the C10H22 Alkane Homologue Series
This compound is one of 75 constitutional isomers with the molecular formula C10H22. quora.com Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. This leads to different physical and chemical properties.
The isomers of decane (C10H22) can be systematically drawn by considering different parent chains and the various possible arrangements of alkyl substituents. These isomers range from the straight-chain n-decane to highly branched structures. The table below lists a selection of constitutional isomers of C10H22 to illustrate the structural diversity.
| IUPAC Name | Parent Chain |
| n-Decane | Decane |
| 2-Methylnonane | Nonane |
| 3-Ethyloctane | Octane (B31449) |
| 4-Propylheptane | Heptane |
| 2,2-Dimethylhexane | Hexane |
| 3-Ethyl-2-methylpentane | Pentane |
| 2,2,3,3-Tetramethylbutane | Butane |
Stereoisomerism and Chiral Centers in Branched Alkanes: The Case of this compound
Stereoisomers are molecules that have the same molecular formula and the same connectivity of atoms, but differ in the three-dimensional arrangement of their atoms in space. This phenomenon arises due to the presence of stereocenters, most commonly a chiral carbon atom. A chiral carbon is a carbon atom that is bonded to four different groups.
The this compound molecule contains a single chiral center at the carbon atom in the 4th position of the heptane chain. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a propyl group, and an isobutyl group. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers.
These enantiomers are designated as (R)-4-Ethyl-2-methylheptane and (S)-4-Ethyl-2-methylheptane according to the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. They may also exhibit different biological activities.
Diastereomers are stereoisomers that are not mirror images of each other. openochem.orglibretexts.orgtru.ca This type of stereoisomerism occurs in compounds with two or more chiral centers. Since this compound has only one chiral center, it cannot have diastereomers of itself. However, it can have a diastereomeric relationship with other chiral isomers of C10H22 that also have at least one chiral center.
For a diastereomeric relationship to exist between two molecules, they must be stereoisomers but not enantiomers. This means they must have the same connectivity but a different spatial arrangement of atoms, and they must not be mirror images of each other.
Consider another chiral isomer of C10H22, for example, 3,5-dimethylocatane. This molecule has two chiral centers at positions 3 and 5. Therefore, it can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).
The relationship between an enantiomer of this compound (e.g., (R)-4-Ethyl-2-methylheptane) and a stereoisomer of 3,5-dimethyloctane (e.g., (3R, 5R)-3,5-dimethyloctane) is that of constitutional isomers, as their connectivity is different.
To illustrate a diastereomeric relationship with a branched heptane, we must consider another chiral heptane derivative that is also a C10H22 isomer. For instance, let's examine 3-ethyl-2,5-dimethylheptane. This molecule has two chiral centers at positions 3 and 5. The possible stereoisomers are (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).
Now, if we consider the relationship between (R)-4-ethyl-2-methylheptane and, for example, (3R, 5R)-3-ethyl-2,5-dimethylheptane, they are constitutional isomers.
A clearer example of a diastereomeric relationship can be seen by comparing stereoisomers of a single constitutional isomer with multiple chiral centers. For instance, in the case of 3,5-dimethyloctane, the (3R, 5R) and (3R, 5S) stereoisomers are diastereomers. They are stereoisomers, but not mirror images of each other.
While this compound itself does not have diastereomers, it is part of a larger set of C10H22 isomers, many of which do exhibit diastereomerism due to the presence of multiple chiral centers. The study of these relationships is crucial for understanding the subtle yet significant differences in the properties and behavior of closely related chemical compounds.
Synthetic Methodologies for Branched Alkanes
Strategies for the Preparation of Substituted Heptanes
The preparation of substituted heptanes like 4-ethyl-2-methylheptane can be approached through various synthetic strategies that are broadly applicable to the formation of branched alkanes. A common and effective method involves the coupling of an organometallic reagent with an alkyl halide. This approach, known as the Corey-House synthesis (also referred to as Gilman coupling), is particularly useful for creating new carbon-carbon single bonds with high efficiency.
In the context of synthesizing this compound, one could envision several disconnection approaches. For instance, the bond between the fourth and fifth carbons of the heptane (B126788) chain could be formed by reacting a suitable four-carbon organometallic species with a three-carbon alkyl halide. Alternatively, the bond at the ethyl group attachment point could be the target for formation.
Another key strategy involves the use of Grignard reagents. The reaction of a Grignard reagent with an appropriate electrophile, such as an epoxide followed by reduction, can lead to the formation of a longer carbon chain with a specific branching pattern. The choice of strategy is often dictated by the availability of starting materials and the desire to minimize the formation of side products.
Below is a table summarizing potential coupling strategies for the synthesis of branched alkanes:
| Coupling Strategy | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Features |
| Corey-House Synthesis | Lithium dialkylcuprate | Alkyl halide | Forms C-C bonds with high yields and is tolerant of various functional groups. |
| Grignard Reaction | Organomagnesium halide (Grignard reagent) | Alkyl halide, Epoxide, Ketone/Aldehyde | Versatile for C-C bond formation; subsequent steps may be needed for alkane synthesis. |
| Wurtz Reaction | Two alkyl halides with sodium metal | Not applicable | Generally less practical for asymmetric alkanes due to the formation of multiple products. |
Precursor Chemistry and Reaction Pathways Leading to Branched Alkane Structures
The synthesis of this compound necessitates the careful selection of precursor molecules that will ultimately form the desired carbon skeleton. Based on the Corey-House synthesis, a plausible pathway would involve the reaction of a lithium dialkylcuprate with an appropriate alkyl halide.
For example, one could prepare lithium di(sec-butyl)cuprate and react it with 1-bromo-2-methylpropane. However, a more regioselective approach to form this compound would be to disconnect the molecule into more readily available fragments. A logical disconnection is between C4 and C5, which would suggest the coupling of a 4-ethyl substituted precursor with a 2-methylpropyl group.
A potential synthetic route is outlined below:
Formation of the Organometallic Reagent: A suitable precursor would be 3-bromohexane. This alkyl halide can be converted into a lithium dialkylcuprate.
Coupling Reaction: The prepared lithium di(3-hexyl)cuprate would then be reacted with a suitable isobutyl halide, such as isobutyl bromide (1-bromo-2-methylpropane), to form the target molecule, this compound.
An alternative pathway could involve the use of a Grignard reagent. For instance, 2-methylpropylmagnesium bromide could be reacted with a ketone, such as 3-hexanone. The resulting tertiary alcohol would then need to be deoxygenated to yield the final alkane. This multi-step process often involves a dehydration reaction followed by catalytic hydrogenation.
The following table details a hypothetical reaction pathway for the synthesis of this compound:
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Formation of Grignard Reagent | 1-bromo-2-methylpropane | Magnesium (Mg) | 2-methylpropylmagnesium bromide |
| 2 | Grignard Addition | 2-methylpropylmagnesium bromide, 3-hexanone | Diethyl ether (solvent) | 4-ethyl-2-methylheptan-4-ol |
| 3 | Dehydration | 4-ethyl-2-methylheptan-4-ol | Sulfuric acid (H₂SO₄), Heat | Mixture of alkenes |
| 4 | Hydrogenation | Alkene mixture from step 3 | Hydrogen (H₂), Platinum (Pt) or Palladium (Pd) catalyst | This compound |
Derivatization Reactions Involving Branched Alkyl Halides and Related Intermediates
Branched alkyl halides are versatile intermediates in organic synthesis and can undergo a variety of derivatization reactions to introduce different functional groups or to form more complex carbon skeletons. masterorganicchemistry.comuqu.edu.sa These reactions are crucial for the synthesis of complex molecules starting from simpler alkane frameworks.
One of the most common reactions of alkyl halides is nucleophilic substitution, where a nucleophile replaces the halogen atom. masterorganicchemistry.com This can be used to introduce hydroxyl groups (forming alcohols), alkoxy groups (forming ethers), or amino groups (forming amines). For instance, a branched alkyl halide like 4-bromo-2-methylheptane could be synthesized and then used as a precursor.
Elimination reactions of alkyl halides are another important class of reactions, leading to the formation of alkenes. masterorganicchemistry.com These alkenes can then be subjected to various addition reactions to introduce new functionalities in a regioselective manner.
The formation of organometallic reagents, such as Grignard or organolithium reagents, from branched alkyl halides is a powerful tool for creating new carbon-carbon bonds. uqu.edu.sa These reagents are highly nucleophilic and will react with a wide range of electrophiles.
The table below summarizes some common derivatization reactions of branched alkyl halides:
| Reaction Type | Reagent | Product Functional Group |
| Nucleophilic Substitution (Sₙ2/Sₙ1) | Hydroxide (OH⁻), Alkoxide (RO⁻), Cyanide (CN⁻), Ammonia (NH₃) | Alcohol, Ether, Nitrile, Amine |
| Elimination (E2/E1) | Strong base (e.g., potassium tert-butoxide) | Alkene |
| Formation of Grignard Reagent | Magnesium (Mg) | Organomagnesium halide (R-MgX) |
| Formation of Organolithium Reagent | Lithium (Li) | Organolithium (R-Li) |
| Corey-House Synthesis | Lithium dialkylcuprate (R₂CuLi) | Alkane (R-R') |
These derivatization reactions highlight the synthetic utility of branched alkyl halides as key intermediates in the construction of more complex organic molecules from simpler branched alkane structures.
Advanced Analytical and Separation Science
Gas Chromatography (GC) for the Analysis of Branched Alkanes
Gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it particularly well-suited for the analysis of isomeric hydrocarbons like 4-Ethyl-2-methylheptane.
Retention Indices and Their Application in Identification and Quantification
In gas chromatography, the retention time, the time it takes for a compound to travel through the column, is a fundamental parameter for identification. However, retention times can vary with changes in operational parameters such as temperature, flow rate, and column length. To overcome this limitation and allow for inter-laboratory data comparison, the concept of the retention index (RI) was introduced. The most widely used system is the Kováts retention index, which relates the retention time of an analyte to those of n-alkanes eluting before and after it.
The Kováts retention index is a standardized, substance-specific parameter that aids in the identification of different hydrocarbon isomers aip.org. For branched alkanes, the retention index is influenced by the molecule's structure, including the degree of branching and the position of the substituents. This makes it a valuable tool for distinguishing between isomers that may have very similar boiling points.
For this compound, the Kováts retention index has been determined on different types of stationary phases, which are the coatings inside the GC column that interact with the analytes. On a standard non-polar stationary phase, a commonly used type for hydrocarbon analysis, the reported Kováts retention index for this compound is 907. This value can be used to tentatively identify the compound in a complex mixture by comparing its calculated retention index with this known value.
| Compound | Stationary Phase | Kováts Retention Index |
| This compound | Standard Non-Polar | 907 |
| This compound | Semi-Standard Non-Polar | 907 - 907.7 |
This interactive table provides the reported Kováts retention indices for this compound on different stationary phases.
Methodological Approaches for Resolving Isomeric Branched Heptanes by GC
The separation of isomeric branched heptanes, including this compound and its numerous structural isomers, presents a significant analytical challenge due to their similar physicochemical properties. High-resolution capillary gas chromatography is the most promising method for their individual analysis chemicalbook.com. The choice of the stationary phase and the operational parameters of the gas chromatograph are crucial for achieving successful separation.
Non-polar capillary columns, such as those coated with polysiloxanes like DB-1, are frequently used for the analysis of hydrocarbons znaturforsch.com. The elution order of branched alkanes on these columns is generally related to their boiling points and molecular shape. More compact, highly branched isomers tend to have lower boiling points and, consequently, shorter retention times than their less branched or linear counterparts.
To enhance the separation of closely eluting isomers, several methodological approaches can be employed:
High-Efficiency Capillary Columns: Utilizing long capillary columns (e.g., up to 300 meters) with small internal diameters and thin stationary phase films can significantly increase the number of theoretical plates, leading to better resolution chemicalbook.com.
Temperature Programming: A carefully optimized temperature program, which involves gradually increasing the column temperature during the analysis, can improve the separation of compounds with a wide range of boiling points.
Specialized Stationary Phases: While non-polar phases are common, stationary phases with different selectivities, such as those with liquid crystalline properties, can offer unique separation capabilities for isomers based on their molecular shape chemicalbook.com.
The complexity of hydrocarbon mixtures often necessitates these advanced GC techniques to resolve the multitude of isomers present.
Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Characterization of Complex Hydrocarbon Mixtures
While gas chromatography provides the separation of complex mixtures, mass spectrometry (MS) coupled to GC offers powerful identification capabilities. In GC-MS, as compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the fragments.
For branched alkanes, the mass spectra are often characterized by a series of fragment ions corresponding to the loss of alkyl groups. A key feature is the preferential fragmentation at the branch point, which leads to the formation of more stable secondary or tertiary carbocations . The loss of the largest alkyl fragment at the branch site is often favored . However, the mass spectra of different isomers can be very similar, making unambiguous identification challenging.
Tandem mass spectrometry (GC-MS/MS) provides an additional layer of specificity that can help to overcome this limitation. In GC-MS/MS, a specific ion from the initial mass spectrum (the precursor ion) is selected and then subjected to further fragmentation to produce a secondary set of fragment ions (product ions). This technique, particularly when using methods like multiple reaction monitoring (MRM), can be used to discriminate between co-eluting and closely eluting hydrocarbon isomers znaturforsch.com. By selecting unique precursor-product ion transitions for each isomer, it is possible to enhance the selectivity and sensitivity of the analysis, allowing for a more detailed characterization of complex hydrocarbon mixtures.
Spectroscopic Techniques for Structural Elucidation of Branched Alkanes
Spectroscopic techniques provide detailed information about the molecular structure of compounds. Vibrational and nuclear magnetic resonance spectroscopy are particularly valuable for the structural elucidation of branched alkanes like this compound.
Vibrational Spectroscopy (FTIR, Raman) Applied to Alkane Functional Groups
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are sensitive to the types of functional groups present in a molecule and can provide a characteristic "fingerprint" for a compound.
For alkanes, the most prominent vibrational modes are associated with the C-H and C-C bonds. The key vibrational regions and their assignments for branched alkanes are summarized below:
C-H Stretching Vibrations: These occur in the region of 2850-3000 cm⁻¹.
Methyl groups (-CH₃): Typically show asymmetric stretching vibrations around 2962 cm⁻¹ and symmetric stretching vibrations around 2872 cm⁻¹.
Methylene groups (-CH₂-): Exhibit asymmetric stretching around 2926 cm⁻¹ and symmetric stretching around 2853 cm⁻¹.
Methine groups (-CH-): Have a weaker C-H stretching band around 2890 cm⁻¹.
C-H Bending Vibrations: These are found at lower frequencies.
Methyl groups: Show an asymmetric bend around 1450-1470 cm⁻¹ and a symmetric "umbrella" bend around 1375-1385 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) can lead to a splitting of this band.
Methylene groups: Exhibit a scissoring vibration around 1465 cm⁻¹. A rocking vibration around 720-725 cm⁻¹ is characteristic of longer straight-chain segments (four or more methylene groups).
C-C Stretching and Bending Vibrations: These appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are generally weak and complex.
FTIR and Raman spectroscopy are complementary techniques. Vibrations that result in a change in the dipole moment of the molecule are active in the infrared spectrum, while vibrations that cause a change in the polarizability are active in the Raman spectrum. For alkanes, C-H stretching and bending vibrations are typically active in both. The symmetric C-C stretching vibrations of the carbon backbone can be particularly strong in the Raman spectrum.
For this compound, one would expect to observe characteristic peaks for methyl, methylene, and methine groups in both its FTIR and Raman spectra, consistent with the frequencies listed above. The specific pattern and relative intensities of these peaks would constitute its unique vibrational fingerprint.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Methyl (-CH₃) Asymmetric Stretch | ~2962 |
| Methylene (-CH₂-) Asymmetric Stretch | ~2926 |
| Methine (-CH-) Stretch | ~2890 |
| Methyl (-CH₃) Symmetric Stretch | ~2872 |
| Methylene (-CH₂-) Symmetric Stretch | ~2853 |
| Methyl (-CH₃) Asymmetric Bend | 1450-1470 |
| Methylene (-CH₂-) Scissoring | ~1465 |
| Methyl (-CH₃) Symmetric Bend | 1375-1385 |
This interactive table summarizes the characteristic vibrational frequencies for functional groups present in branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Substituent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an alkane, protons in different chemical environments will resonate at different frequencies (chemical shifts), typically in the range of 0.5 to 2.0 ppm. The chemical shift is influenced by the proximity of electronegative atoms and the degree of substitution. The integration of the signal is proportional to the number of protons giving rise to that signal. Furthermore, spin-spin coupling between adjacent, non-equivalent protons can cause signals to split into multiplets, providing information about the connectivity of the atoms.
For this compound, one would expect a complex spectrum with overlapping signals in the aliphatic region. The protons of the methyl groups would likely appear as doublets or triplets, depending on their neighboring protons. The methylene and methine protons would appear as more complex multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For alkanes, the chemical shifts typically range from 5 to 60 ppm. The chemical shift of a particular carbon is dependent on its hybridization and the number of other carbon atoms attached to it (α, β, and γ effects).
For this compound, which has 10 carbon atoms but some chemical equivalences due to its structure, one would expect to see a specific number of signals in the ¹³C NMR spectrum, each corresponding to a unique carbon environment. The chemical shifts would be consistent with those of a branched alkane. The DEPT (Distortionless Enhancement by Polarization Transfer) NMR technique can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.
Mass Spectrometry Fragmentation Patterns in Branched Alkanes
Mass spectrometry of branched alkanes is characterized by distinct fragmentation patterns that provide valuable structural information. Unlike their straight-chain counterparts, which show a series of peaks separated by 14 mass units (representing CH₂ groups), branched alkanes fragment preferentially at the branching points. jove.comic.ac.uklibretexts.org This preferential cleavage is driven by the formation of more stable secondary and tertiary carbocations. jove.comchemguide.co.uk Consequently, the molecular ion (M+) peak for branched alkanes is often of very low abundance or entirely absent, as the initial ion is energetically unstable and rapidly fragments. jove.comuobasrah.edu.iqwhitman.edu
A key principle in the fragmentation of branched alkanes is that bond cleavage is most likely to occur at the site of branching. uobasrah.edu.iq Furthermore, the elimination of the largest substituent at a branch as a radical is a common and favored pathway, as it leads to the formation of a more stabilized carbocation. uobasrah.edu.iqwhitman.edu
For this compound (C₁₀H₂₂), which has a molecular weight of 142.28 g/mol , fragmentation is dictated by its two branching points at the C2 and C4 positions. nih.govnist.gov The fragmentation pathways are aimed at producing the most stable tertiary or secondary carbocations.
Predicted Fragmentation of this compound:
Cleavage adjacent to the C4 position: The C4 carbon is a tertiary carbon. Cleavage can result in the loss of a propyl radical (C₃H₇•, mass 43) or an ethyl radical (C₂H₅•, mass 29).
Loss of the propyl group leads to a secondary carbocation with a mass-to-charge ratio (m/z) of 99 (142 - 43).
Loss of the ethyl group, the largest substituent at this branch, is highly favored and results in a more stable secondary carbocation at m/z 113 (142 - 29).
Cleavage adjacent to the C2 position: The C2 carbon is a tertiary carbon. Cleavage can result in the loss of a methyl radical (CH₃•, mass 15) or a larger isopentyl radical.
Loss of the methyl group produces a secondary carbocation at m/z 127 (142 - 15). whitman.edu
Cleavage of the C-C bond to yield a C₅H₁₁⁺ fragment (m/z 71) is also a probable event. whitman.eduwhitman.edu
The resulting mass spectrum is expected to be dominated by peaks corresponding to these stable carbocations, while the molecular ion peak at m/z 142 would be minimal or absent. ic.ac.ukwhitman.edu
| Bond Cleavage Location | Lost Radical | Mass of Lost Radical (u) | Resulting Cation Fragment | Predicted m/z | Stability of Cation |
|---|---|---|---|---|---|
| C4-C5 | Propyl (C₃H₇•) | 43 | [C₇H₁₅]⁺ | 99 | Secondary |
| C3-C4 | Ethyl (C₂H₅•) | 29 | [C₈H₁₇]⁺ | 113 | Secondary |
| C1-C2 | Methyl (CH₃•) | 15 | [C₉H₁₉]⁺ | 127 | Secondary |
| C2-C3 | Isopentyl (C₅H₁₁•) | 71 | [C₅H₁₁]⁺ | 71 | Secondary |
Chiral Chromatography for Enantioselective Separation of this compound
This compound possesses a chiral center at the C4 carbon, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The separation of such enantiomers requires a chiral environment, which is provided by chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz The separation of non-polar, non-functionalized branched alkanes like this compound is particularly challenging due to their lack of functional groups that can engage in strong, specific interactions such as hydrogen bonding or π-π stacking. researchgate.net
Development of Chiral Stationary Phases for Branched Alkane Enantiomers
The development of CSPs capable of resolving hydrocarbon enantiomers has focused on creating phases that can differentiate molecules based on their three-dimensional shape and van der Waals interactions. While many CSPs are designed for polar compounds, certain classes have shown utility for non-polar analytes. mdpi-res.com
Cyclodextrin-Based CSPs: These are among the most common CSPs for the separation of non-polar compounds, particularly in gas chromatography. nih.gov Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov Enantioseparation is achieved by the differential inclusion of the alkane enantiomers into the chiral cavity. The fit and stability of the inclusion complex depend on the analyte's size and shape, allowing for shape-based chiral recognition. sigmaaldrich.com
Pirkle-Type CSPs: These "brush-type" phases have chiral molecules covalently bonded to a silica support. csfarmacie.czhplc.eu They typically rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. Their applicability to saturated alkanes is limited due to the absence of these functionalities on the analyte.
| CSP Type | Primary Recognition Mechanism for Alkanes | Typical Application | Suitability for this compound |
|---|---|---|---|
| Cyclodextrin Derivatives | Inclusion Complexation, Shape Selectivity | Gas Chromatography (GC), HPLC | High |
| Polysaccharide Derivatives | Steric Fit into Chiral Grooves/Cavities | HPLC, SFC | Moderate |
| Pirkle-Type Phases | π-π Interactions, H-bonding (not applicable) | HPLC (Normal Phase) | Low |
Mechanisms of Chiral Recognition in Chromatographic Systems
Chiral recognition is the process by which a chiral stationary phase differentiates between two enantiomers. nih.gov This is achieved through the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. researchgate.netcore.ac.uk For these complexes to have different stabilities, and thus for separation to occur, there must be a sufficient difference in the interaction energies.
For non-functionalized alkanes such as this compound, the available interaction mechanisms are limited and subtle compared to more polar molecules.
Van der Waals Forces and Steric Interactions: These are the primary forces at play in the chiral recognition of alkanes. Chiral recognition arises from the difference in the total van der Waals attractive forces between each enantiomer and the CSP. One enantiomer, due to its specific 3D structure, can achieve a closer fit and a larger contact surface area with the chiral selector, resulting in a slightly stronger interaction and longer retention time. researchgate.net This is fundamentally a steric or shape-based recognition. core.ac.uk
Inclusion Complexation: As mentioned for cyclodextrin CSPs, this is a powerful mechanism for shape-based recognition. The separation is driven by the difference in the thermodynamic stability of the host-guest complexes formed between the CSP's chiral cavity (the host) and each enantiomer (the guest). sigmaaldrich.com The enantiomer that fits more precisely or deeply into the cavity will be retained longer.
Enthalpic and Entropic Contributions: The separation process is governed by differences in the change in Gibbs free energy (ΔG) for the interaction of each enantiomer with the CSP. This energy is composed of both an enthalpy (ΔH) and an entropy (ΔS) term. For alkanes, the interaction is primarily enthalpically driven (due to van der Waals forces) but can also be influenced by entropic factors, such as the loss of rotational freedom when an enantiomer enters a constrained chiral cavity. mdpi.comnih.gov
| Recognition Mechanism | Description | Relevance to this compound |
|---|---|---|
| Steric Fit / Repulsion | Differential fitting of enantiomers into chiral pockets or grooves on the CSP surface based on their 3D shape. | High. A key mechanism where one enantiomer fits better than the other. |
| Van der Waals Forces | Weak, non-specific attractive forces that depend on the total surface area of interaction between the analyte and the CSP. | High. The primary attractive force between the non-polar alkane and the CSP. |
| Inclusion Complexation | The encapsulation of an analyte within a chiral cavity of the CSP, such as a cyclodextrin. | High. A very effective mechanism if a suitable host CSP is used. |
| Hydrogen Bonding / Dipole-Dipole | Interactions involving polar functional groups. | None. This compound lacks the necessary functional groups. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Conformational Analysis of Branched Alkanes
Quantum chemical calculations are fundamental in determining the three-dimensional structures (conformations) available to a molecule and their relative stabilities. For flexible molecules like 4-Ethyl-2-methylheptane, identifying the full ensemble of low-energy conformers is crucial, as the observed properties of the substance are a weighted average of the properties of each conformer.
The conformational analysis of branched alkanes is often performed using quantum mechanics (QM) methods, which offer greater accuracy than classical force fields, albeit at a higher computational cost. nih.govspringernature.com Methods like Density Functional Theory (DFT) are indispensable tools for experimental chemists to predict and understand molecular properties. nii.ac.jp The process typically involves:
Generating Initial Structures: A large number of possible conformations are generated by systematically rotating the molecule's single bonds.
Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum on the potential energy surface. This step refines bond lengths, bond angles, and dihedral angles.
Energy Calculation and Ranking: Single-point energy calculations are performed on the optimized geometries using a high-level theoretical method and a large basis set to accurately determine the relative energies of the conformers. nii.ac.jp
For a molecule like this compound, this analysis would reveal the energetic penalties associated with steric hindrance between the methyl and ethyl groups, leading to a complex landscape of stable conformers. While specific, comprehensive conformational analyses for this compound are not extensively detailed in publicly available literature, the methodologies are well-established and routinely applied to similar organic molecules. nih.govnii.ac.jp
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate molecular geometries, vibrational frequencies, and energetic properties like heats of formation and bond dissociation energies. nih.gov
A DFT study on this compound would provide precise data on its structural parameters. For instance, calculations at a level like M06-2X/6-311++G(d, p) could be used for geometric optimization and frequency analysis to ensure the identified structure is a true energy minimum. nih.gov
Key energetic properties that can be determined include:
Heats of Formation (ΔHf): Calculated to assess the thermodynamic stability of the molecule.
Bond Dissociation Energies (BDE): These calculations identify the weakest bonds in the molecule, providing insight into its thermal stability and potential reaction pathways. nih.gov For a branched alkane, this helps in understanding fragmentation patterns in mass spectrometry or thermal decomposition.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
While specific DFT results for this compound are not detailed here, such studies are foundational for understanding its fundamental chemical nature.
Molecular Dynamics Simulations of Alkane Systems
Molecular Dynamics (MD) simulations are a computational method used to predict the movement of every atom in a molecular system over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD provides a detailed "movie" at the atomic level, offering insights into the dynamic behavior and macroscopic properties of substances. nih.gov
For a system composed of this compound molecules, MD simulations can be used to study:
Bulk Liquid Properties: Simulations of the bulk liquid phase can predict properties such as density, viscosity, and diffusion coefficients.
Phase Behavior: MD can model phase transitions, such as boiling points, by simulating the system at different temperatures and pressures.
Interfacial Properties: The behavior of this compound at interfaces, for example with water or a solid surface, can be investigated to understand phenomena like adsorption and self-assembly. ijcce.ac.ir
Simulations typically involve placing a number of molecules in a "simulation box" and calculating the forces between them over a series of small time steps (on the order of femtoseconds). mdpi.com The resulting trajectory contains a wealth of information about the structural and dynamic properties of the system. mdpi.com
Quantitative Structure-Property Relationships (QSPR) and Topological Indices for Branched Alkanes
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to find mathematical relationships between the structural characteristics of molecules and their physical properties. naturalspublishing.com A key component of QSPR is the use of topological indices, which are numerical descriptors derived from the molecular graph of a compound. naturalspublishing.comfrontiersin.org These indices encode information about the size, shape, branching, and complexity of a molecule.
For branched alkanes, various topological indices have been developed to correlate with properties like boiling point, molar volume, and chromatographic retention times. naturalspublishing.com Some commonly used indices include:
Randić Index (χ): One of the first connectivity indices, reflecting the degree of branching.
Zagreb Indices (M1, M2): Based on the degrees of vertices in the molecular graph.
Atom-Bond Connectivity (ABC) Index: Correlates well with the heat of formation of alkanes.
Sum-Connectivity Index (SCI): A variant of the Randić index.
These indices serve as the independent variables in regression models to predict properties, providing a rapid and cost-effective alternative to experimental measurements.
| Topological Index | Description | Primary Structural Feature Captured |
|---|---|---|
| Randić Index (R) | Based on the inverse square root of the product of vertex degrees for adjacent vertices. | Molecular branching |
| Zagreb Indices (M1, M2) | M1 is the sum of squares of vertex degrees; M2 is the sum of products of degrees of adjacent vertices. | Molecular complexity and branching |
| Atom-Bond Connectivity (ABC) Index | Correlates molecular structure with thermodynamic stability. | Strain energy and stability |
| Geometric-Arithmetic (GA) Index | Based on the geometric and arithmetic means of vertex degrees. | Branching and complexity |
A significant application of QSPR is the prediction of gas chromatographic retention indices, which are crucial for identifying compounds in complex mixtures. nih.gov For branched alkanes, models have been developed that use topological indices to predict Kovats retention indices (RI) with a high degree of accuracy.
The Kovats retention index relates the retention time of a compound to the retention times of linear alkanes. The experimental Kovats RI for this compound on a standard non-polar column is approximately 907. nih.govnist.gov
| Compound | Kovats Retention Index (Standard Non-polar Phase) | Reference |
|---|---|---|
| This compound | 907 | nih.govnist.gov |
Predictive models are typically built using a large dataset of alkanes with known retention indices. A multiple linear regression or machine learning algorithm is then used to create an equation of the form:
RI = c₀ + c₁·TI₁ + c₂·TI₂ + ... + cₙ·TIₙ
where TI represents different topological indices and c are coefficients determined by the regression. The predictive power of these models is validated through cross-validation techniques, and for many branched alkanes, correlation coefficients (r) as high as 0.9999 have been achieved, demonstrating excellent predictive ability. nih.gov Such models serve as a powerful tool for the structural elucidation of unknown branched alkanes based on their chromatographic behavior. nih.gov
The Abraham general solvation model is a widely used linear free energy relationship (LFER) that predicts partitioning and transport properties of solutes in various solvent systems. mdpi.com The model uses a set of solute descriptors that quantify different types of intermolecular interactions.
The key Abraham model solute descriptors are:
E: Excess molar refraction, describing solute polarizability.
S: Solute dipolarity/polarizability.
A: Solute hydrogen-bond acidity.
B: Solute hydrogen-bond basicity.
L: The logarithm of the gas to hexadecane partition coefficient.
V: The McGowan characteristic volume (a measure of molecular size). researchgate.net
For non-polar compounds like this compound, the descriptors E, S, A, and B are effectively zero. mdpi.com The V descriptor can be readily calculated from the molecular formula and the number of bonds; for C10H22 alkanes, V is 1.5175. mdpi.comresearchgate.net Therefore, the primary descriptor that needs to be determined for alkanes is L , which accounts for London dispersion forces.
The L descriptor is often calculated from experimental gas chromatographic retention data. mdpi.comresearchgate.net By using a dataset of alkanes with known L values, a strong correlation can be established between the Kovats retention index and L . This correlation is then used to determine L values for other alkanes, like this compound, for which experimental retention data is available but the full set of descriptors has not been calculated. mdpi.com These descriptors are invaluable for predicting a wide range of physicochemical and biological properties. researchgate.net
| Descriptor | Description | Value for this compound (C10H22) |
|---|---|---|
| E | Excess Molar Refraction | 0 |
| S | Dipolarity/Polarizability | 0 |
| A | Hydrogen Bond Acidity | 0 |
| B | Hydrogen Bond Basicity | 0 |
| V | McGowan Characteristic Volume | 1.5175 |
| L | Gas-Hexadecane Partition Coefficient (log) | Calculated from chromatographic data (Kovats RI) |
Environmental Chemistry and Geochemistry of Branched Hydrocarbons
Occurrence and Distribution of Branched Alkanes in Environmental Matrices
Branched alkanes, including 4-Ethyl-2-methylheptane, are constituents of crude oil and natural gas, and their presence in the environment is often linked to anthropogenic activities such as petroleum extraction, transportation, and refining, as well as natural seeps. wikipedia.org These compounds can be found in various environmental compartments, including soil, water, and air.
The distribution of branched alkanes in these matrices is governed by their physicochemical properties, such as volatility and solubility. Lighter, more volatile branched alkanes tend to partition into the atmosphere, while heavier, less soluble compounds are more likely to be found in soil and sediments. lyellcollection.org In aquatic environments, their low water solubility leads to their association with particulate matter and sediments.
Studies have detected a variety of branched alkanes in different environmental settings. For instance, analysis of sediments has revealed the presence of complex mixtures of these compounds, indicating inputs from both natural and anthropogenic sources. scribd.com The specific distribution patterns of branched alkanes can sometimes provide clues about the source of the hydrocarbon contamination.
Table 1: Occurrence of Branched Alkanes in Environmental Matrices
| Environmental Matrix | Common Branched Alkanes Detected | Primary Sources |
|---|---|---|
| Soil and Sediment | Pristane (B154290), Phytane (B1196419), various methylalkanes | Petroleum spills, industrial waste, natural oil seeps |
| Water | Lighter branched alkanes (e.g., isobutane, isopentane) | Spills, leaks from underwater pipelines, atmospheric deposition |
| Air | Volatile branched alkanes | Emissions from vehicles, industrial processes, volatilization from contaminated sites |
Role of Branched Alkanes as Biomarkers in Petroleum Geochemistry
In the field of petroleum geochemistry, branched alkanes serve as crucial biomarkers, providing valuable information about the origin, thermal maturity, and depositional environment of crude oils and source rocks. rsc.orgopuskinetic.com Biomarkers are organic compounds found in geological materials that can be traced back to a particular biological precursor. geoscienceworld.org The structure and distribution of these molecules can reveal details about the organisms that contributed to the organic matter and the geological processes that have acted upon it over time. researchgate.net
Certain branched alkanes, such as pristane and phytane, are particularly significant. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment of the source rock. A high Pr/Ph ratio generally suggests an oxic (oxygen-rich) environment, while a low ratio indicates anoxic (oxygen-poor) conditions.
The presence and abundance of specific branched alkanes with quaternary carbon atoms (BAQCs) can also offer insights into the paleoenvironment and paleoclimate. frontiersin.orgfrontiersin.org For example, the distribution of certain BAQCs has been linked to specific types of bacteria or algae and can indicate the input of organic matter from these organisms. frontiersin.orgresearchgate.net The carbon number distribution of these compounds may also reflect climatic conditions at the time of deposition. frontiersin.org
Table 2: Geochemical Significance of Selected Branched Alkanes
| Biomarker | Geochemical Information Provided |
|---|---|
| Pristane/Phytane Ratio (Pr/Ph) | Redox conditions of the depositional environment, source of organic matter |
| Branched Alkanes with Quaternary Carbons (BAQCs) | Input from specific bacteria or algae, paleoenvironmental and paleoclimatic conditions |
| Isoprenoids | Information on the biological precursors and thermal maturity |
Fate and Transport Mechanisms of Branched Alkanes in Natural Systems
The fate and transport of branched alkanes in the environment are controlled by a combination of physical, chemical, and biological processes. cdc.govnih.gov These processes determine the persistence and distribution of these compounds in natural systems. lyellcollection.org
Physical Transport: The movement of branched alkanes is influenced by factors such as wind, water currents, and soil characteristics. researchgate.net Volatile compounds can be transported over long distances in the atmosphere. In aquatic systems, less soluble branched alkanes can adsorb to suspended particles and be transported with sediments.
Chemical Transformation: Chemical processes such as oxidation and photolysis can contribute to the degradation of branched alkanes, although these are generally slow processes for saturated hydrocarbons. cdc.gov
Biological Degradation: Biodegradation is a primary mechanism for the removal of branched alkanes from the environment. lyellcollection.orgresearchgate.net Microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy. The rate of biodegradation is influenced by the structure of the alkane, with linear alkanes generally being degraded more readily than their branched counterparts. researchgate.net The presence of multiple branches can hinder microbial attack.
Table 3: Key Fate and Transport Mechanisms for Branched Alkanes
| Mechanism | Description |
|---|---|
| Volatilization | Evaporation of lighter branched alkanes from soil and water into the atmosphere. |
| Adsorption | Binding of less soluble branched alkanes to soil and sediment particles. |
| Biodegradation | Microbial breakdown of branched alkanes into simpler compounds. lyellcollection.org |
| Photolysis | Degradation by sunlight, primarily in the atmosphere and surface waters. |
Analytical Methodologies for Trace Detection of Branched Hydrocarbons in Environmental Samples
The accurate detection and quantification of branched hydrocarbons at trace levels in complex environmental matrices require sophisticated analytical techniques. env.go.jp The most commonly employed methods involve chromatographic separation followed by detection. nih.gov
Sample Preparation: The initial step in the analysis of environmental samples is the extraction of the target compounds from the matrix (e.g., soil, water, air). env.go.jp This is often followed by a cleanup step to remove interfering substances. nih.gov
Gas Chromatography (GC): Gas chromatography is the primary technique for separating complex mixtures of hydrocarbons. nih.gov A sample is vaporized and passed through a long column, and the different compounds are separated based on their boiling points and interactions with the column's stationary phase.
Mass Spectrometry (MS): Mass spectrometry is frequently coupled with GC (GC-MS) for the identification and quantification of the separated compounds. scribd.com The mass spectrometer ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of less volatile branched hydrocarbons. nih.gov
Table 4: Common Analytical Techniques for Branched Hydrocarbons
| Technique | Principle of Operation | Typical Applications |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and identifies them by their mass spectrum. | Quantification and identification of a wide range of branched alkanes in soil, water, and air samples. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. | Analysis of less volatile or thermally unstable branched hydrocarbons. nih.gov |
| Solid Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is used to concentrate analytes from a sample before GC analysis. | Rapid screening and analysis of volatile and semi-volatile branched alkanes in water and air. |
Applications and Research Utility
4-Ethyl-2-methylheptane as a Reference Standard in Analytical Chemistry
In analytical chemistry, particularly in the field of chromatography, the use of well-characterized reference standards is crucial for the accurate identification and quantification of substances in a mixture. This compound serves this purpose, especially in gas chromatography (GC).
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention index (RI), a dimensionless number, is used to convert retention times into a more stable, system-independent value. The Kovats retention index is a common system where the retention of a compound is bracketed by the retention of n-alkanes.
The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its Kovats retention index on a non-polar squalane (B1681988) column. nist.gov This data allows analytical chemists to calibrate their GC systems and to identify this compound in complex hydrocarbon mixtures, such as gasoline or other petroleum products. The availability of this standardized data underpins the reliability of analytical methods.
Table 1: Gas Chromatography Data for this compound
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
|---|---|---|---|
| Capillary | Squalane | 100 | 907 |
| Capillary | Squalane | 60 | 907 |
Data sourced from the NIST Chemistry WebBook nist.gov
Model Compound Studies in Hydrocarbon Processing and Fuel Science
The combustion properties of hydrocarbons are of paramount importance in the development of fuels for internal combustion engines. The structure of an alkane significantly influences its combustion characteristics, including its octane (B31449) rating, which is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion. Branched alkanes, such as this compound, generally have higher octane ratings than their straight-chain isomers.
This compound is used as a model compound in fuel science to study the relationship between molecular structure and combustion behavior. guidechem.com Its presence in gasoline blends can enhance the octane rating, leading to improved engine performance and efficiency. guidechem.com
Research in this area often involves comparing the combustion of branched alkanes with that of n-alkanes. For instance, studies on the combustion of 2-methylheptane, a structural isomer of this compound, in an opposed-flow diffusion flame have shown that the presence of the methyl group leads to higher concentrations of iso-alkenes (like iso-butene) and propene compared to the combustion of n-octane. osti.govfao.org Conversely, the combustion of n-octane produces more 1-alkenes and ethylene. osti.govfao.org These studies help to build detailed chemical kinetic models that can predict the combustion behavior of complex fuel mixtures.
Investigations into Polymer Science and Materials Chemistry Using Branched Alkanes
In polymer science, the structure and properties of polymers are intricately linked. The presence of branches on a polymer chain can significantly affect its physical properties, such as crystallinity, density, and mechanical strength. While this compound is not a monomer for polymerization, it and other branched alkanes serve as important model compounds for understanding the behavior of branched polymers.
Researchers use small, well-defined branched alkanes to model the side chains of polyolefins like polyethylene (B3416737). By studying the thermodynamic and conformational properties of molecules like this compound, scientists can gain insights into how the length and frequency of side branches in a polymer will influence its macroscopic properties. For example, the presence of ethyl and methyl branches in polyethylene is known to disrupt the crystalline packing of the polymer chains, leading to lower density and increased flexibility.
Furthermore, branched alkanes can be used in studies related to the diffusion and transport properties of small molecules within a polymer matrix. Understanding how a molecule with the size and shape of this compound moves through a polymer is relevant for applications such as the design of barrier materials for packaging and the development of membranes for separations.
Research on Biodegradation Mechanisms of Branched Hydrocarbons
The environmental fate of hydrocarbons is a significant area of research, with a focus on understanding how these compounds are broken down by microorganisms. The structure of a hydrocarbon plays a critical role in its susceptibility to biodegradation. Generally, linear alkanes are more readily biodegraded than their branched counterparts. enviro.wiki
The presence of alkyl branches can hinder the enzymatic processes that microorganisms use to break down hydrocarbons. nih.gov Studies on a variety of bacteria and fungi have shown that the degree of branching and the position of the branches can significantly impact the rate of biodegradation. nih.gov For instance, some studies have indicated that terminal branching, especially certain types like anteiso-termini, can prevent biodegradation altogether in some microbial strains. nih.gov
This compound, as a multi-branched alkane, is a relevant compound for research into the biodegradation of complex hydrocarbon mixtures found in crude oil and refined petroleum products. By studying the metabolic pathways that microorganisms employ to degrade such compounds, scientists can develop more effective bioremediation strategies for cleaning up hydrocarbon-contaminated environments. This research often involves identifying the specific enzymes and genes involved in the degradation of branched alkanes and understanding how environmental factors influence the activity of hydrocarbon-degrading microbial communities. frontiersin.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Ethyl-2-methylheptane, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (142.28 g/mol), density (0.732 g/cm³), boiling point (156°C), and refractive index (1.411) . These are determined via gas chromatography (GC) for purity analysis, differential scanning calorimetry (DSC) for phase transitions, and nuclear magnetic resonance (NMR) for structural validation. Experimental protocols should follow IUPAC guidelines for reproducibility, with raw data and calibration curves provided in supplementary materials .
Q. How is this compound synthesized, and what are the critical steps for ensuring high yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of heptane derivatives using ethyl and methyl halides under catalytic conditions. Critical steps include controlling reaction temperature (<100°C to avoid side products) and purification via fractional distillation. Characterization requires mass spectrometry (MS) and infrared (IR) spectroscopy to confirm branching patterns and functional groups . Detailed synthetic procedures must be documented, including solvent selection and catalyst recycling methods .
Advanced Research Questions
Q. What analytical challenges arise in distinguishing this compound from structural isomers in complex mixtures?
- Methodological Answer : Isomeric differentiation requires advanced GC-MS with chiral stationary phases or high-resolution NMR (e.g., ¹³C DEPT experiments) to resolve overlapping signals. For example, this compound and 3-Ethyl-5-methylheptane may co-elute in standard GC; using retention indices and collision-induced dissociation (CID) in tandem MS improves specificity . Researchers should validate methods using reference standards from NIST or PubChem .
Q. How can computational chemistry models predict the thermodynamic stability and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies, steric effects, and reaction pathways. For instance, the ethyl group at C4 introduces steric hindrance, reducing reactivity in oxidation reactions compared to linear alkanes. Validation against experimental enthalpy data (e.g., combustion calorimetry) is critical . Researchers must report basis sets, convergence criteria, and software versions (e.g., Gaussian 16) .
Q. What contradictions exist in the literature regarding the metabolic pathways of branched alkanes like this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise in reported enzymatic degradation rates (e.g., cytochrome P450 vs. peroxidases). To resolve these, use isotope-labeled substrates in in vitro assays and compare kinetic parameters (Km, Vmax) across studies. Meta-analyses should account for variables like enzyme source (e.g., mammalian vs. bacterial) and assay conditions (pH, cofactors) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the environmental persistence of this compound in soil and water systems?
- Methodological Answer : Employ microcosm studies with controlled variables (temperature, microbial activity) and LC-MS/MS for trace detection. Include negative controls (sterilized samples) and positive controls (known degraders like Pseudomonas spp.). Data analysis must use ANOVA to assess degradation rates, with uncertainty intervals from triplicate measurements .
Q. What statistical approaches are recommended for analyzing contradictory data on the compound’s vapor pressure and phase behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
